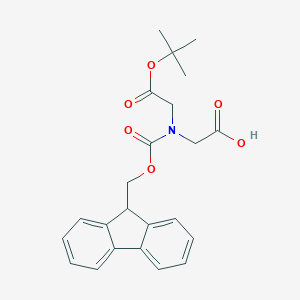

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine typically involves the protection of glycine using Fmoc and Boc groups. The Fmoc group can be introduced by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Boc group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives and peptide chains, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is widely used in scientific research, particularly in the fields of:

Mecanismo De Acción

The mechanism of action of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed by base-catalyzed cleavage, while the Boc group is removed by acid-catalyzed cleavage . These protecting groups prevent unwanted side reactions and allow for the selective formation of peptide bonds .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glycine: Lacks the Boc protecting group, making it less versatile for certain synthetic applications.

Boc-Glycine: Lacks the Fmoc protecting group, limiting its use in Fmoc-based peptide synthesis.

Cbz-Glycine: Uses a different protecting group (carbobenzoxy), which requires different deprotection conditions.

Uniqueness

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is unique due to the presence of both Fmoc and Boc protecting groups, allowing for orthogonal protection strategies. This makes it highly versatile and useful in complex peptide synthesis .

Actividad Biológica

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (Fmoc-TBMG) is a derivative of glycine that has garnered attention in peptide synthesis and biological research due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) moiety, which enhance its stability and reactivity in various chemical environments. This article provides a comprehensive overview of the biological activity of Fmoc-TBMG, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₈H₁₉NO₄

- Molecular Weight : 325.35 g/mol

- CAS Number : 141743-16-0

Biological Activity Overview

Fmoc-TBMG plays a significant role in the synthesis of peptides and their analogs. Its biological activities are primarily linked to its function as an amino acid building block in peptide synthesis, influencing the stability, solubility, and bioactivity of the resulting peptides.

Key Biological Activities:

- Inhibition of Peptide Aggregation : Fmoc-TBMG has been shown to prevent aggregation during solid-phase peptide synthesis (SPPS), particularly with aspartimide formation when introduced before aspartic acid residues .

- Enhancement of Peptide Cyclization : The compound facilitates cyclization efficiency in peptide synthesis, contributing to the formation of cyclic peptides which often exhibit enhanced biological activity .

- Modulation of Glycine Receptors : Research indicates that derivatives of glycine, including Fmoc-TBMG, can interact with glycine transporters, potentially influencing neurotransmission and pain modulation pathways .

Study 1: Peptide Synthesis Efficiency

A study conducted by Bhavesh Premdjee demonstrated the utility of Fmoc-TBMG in synthesizing glycopeptides. The incorporation of this amino acid facilitated the generation of N-glycopeptides through chemoselective reactions, enhancing the overall yield and purity of the synthesized products .

Study 2: Glycine Transporter Interaction

Research published in Nature Communications explored the interaction between acyl amino acids and glycine transporters. The findings suggested that compounds similar to Fmoc-TBMG can selectively inhibit GlyT2 without affecting GlyT1, indicating potential therapeutic applications for managing chronic pain .

Data Table: Comparison of Fmoc-TBMG with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| Fmoc-TBMG | 141743-16-0 | 325.35 g/mol | Inhibits aggregation, enhances cyclization |

| Fmoc-Glycine | 14484-83-4 | 307.34 g/mol | General peptide synthesis |

| Boc-Glycine | 114-12-9 | 173.21 g/mol | Used in SPPS; less stable than Fmoc derivatives |

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHJLRKZIINJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441931 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-16-0 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.